Carbonic Anhydrase Inhibition: Cross-Study Potency Benchmarking Against Thiophene-2-sulfonamide Derivatives
In a kinetic study of thiophene-based sulfonamides, compounds demonstrated a wide range of inhibitory potencies against human carbonic anhydrase isozymes I and II (hCA-I and hCA-II) [1]. While 3-chlorothiophene-2-sulfonamide was not specifically tested, the study provides a critical class-level baseline: IC50 values for various thiophene sulfonamides ranged from 69 nM to 70 µM against hCA-I, and 23.4 nM to 1.405 µM against hCA-II [1]. This data establishes that the substitution pattern on the thiophene ring is a primary determinant of potency, and therefore, the specific 3-chloro-2-sulfonamide configuration must be evaluated against this established range to determine its relative efficacy. Without such data, assuming equivalent potency to a known analog is invalid.
| Evidence Dimension | Inhibitory potency (IC50) against human carbonic anhydrase I and II |
|---|---|
| Target Compound Data | Not directly tested; requires individual evaluation. |
| Comparator Or Baseline | Various thiophene-based sulfonamides (class-level baseline): IC50 hCA-I = 69 nM - 70 µM; IC50 hCA-II = 23.4 nM - 1.405 µM. |
| Quantified Difference | N/A - Class-level baseline range established. |
| Conditions | In vitro enzyme inhibition assay using purified hCA-I and hCA-II from human erythrocytes. |
Why This Matters
This establishes the potential activity range for the class and underscores that the specific 3-chloro substitution may place this compound anywhere within a >1000-fold potency window, necessitating empirical validation for any application requiring precise carbonic anhydrase inhibition.
- [1] Alım, Z., Köksal, Z., & Karaman, M. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacological Reports, 72(6), 1738-1748. View Source
